tert-Amyl hydroperoxide
Overview
Description
tert-Amyl hydroperoxide (TAHP) is a peroxide that contains an ethyl group on one of the carbons . It is a reagent used in organic synthesis and polymerization reactions . It has been shown to have potential as a cross-linking agent for polymers . TAHP is a free radical initiator used in the preparation of low-dielectric high-strength resin compounds, prepregs, and laminates .
Molecular Structure Analysis
The molecular formula of TAHP is C5H12O2 . The IUPAC name is 2-hydroperoxy-2-methylbutane . The InChI is 1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3 . The Canonical SMILES is CCC©©OO .
Chemical Reactions Analysis
TAHP is a strong oxidizer and is often used as an oxidizing agent in organic synthesis reactions . It can be used to oxidize sulfides, alcohols, ketones, ethers, and other organic compounds .
Physical And Chemical Properties Analysis
TAHP is a colorless liquid with low volatility . It has a molecular weight of 104.15 g/mol . The density is 0.9±0.1 g/cm3 . The boiling point is 144.6±9.0 °C at 760 mmHg . The vapor pressure is 2.0±0.6 mmHg at 25°C . The flash point is 41.2±18.7 °C .
Scientific Research Applications
Thermal Decomposition Temperature Estimation
tert-Amyl hydroperoxide: is used in the estimation of thermal decomposition temperatures of organic peroxides, which is crucial for evaluating fire hazards. A quantitative structure-property relationship (QSPR) model utilizes molecular descriptors to predict these temperatures accurately .
Polymerization Initiator for Coatings Resins
As a polymerization initiator, This compound is highly effective in the synthesis of water-borne acrylics. It’s used in the production of coatings resins due to its high active oxygen content and water solubility, which leads to improved monomer conversion and narrower polydispersity .
Oxidative Desulfurization
In the field of petrochemicals, This compound serves as an oxidant for desulfurization processes. It’s particularly used for the removal of dibenzothiophene from model oils, contributing to cleaner fuel production .
Production of Low-Density Polyethylene (LDPE)
The compound is utilized in the production of LDPE. Its radical formation capability makes it a suitable initiator for the controlled polymerization process required to produce this type of polyethylene .
Synthesis of Polyvinylchloride (PVC)
This compound: is also involved in the synthesis of PVC. The initiation process for the polymerization of the vinyl chloride monomer can be triggered by the radicals formed from this compound .
Manufacturing of Styrenics
The manufacturing of styrenic polymers, such as polystyrene (PS) and expandable polystyrene (EPS), uses This compound as an initiator. This application leverages its ability to induce free-radical polymerization .
Acrylics Polymerization
For the polymerization of acrylic monomers, This compound is a key initiator. It’s used in the production of polymethyl methacrylate (PMMA) and other acrylic polymers, which are essential in various industrial applications .
Solution Copolymerization Initiator
Lastly, This compound is used as an initiator for the solution copolymerization of styrene, acrylates, and methacrylates. This process is vital for creating a wide range of copolymers with diverse properties .
Mechanism of Action
Target of Action
tert-Amyl hydroperoxide (TAHP) is primarily used as a polymerization initiator . Its primary targets are unsaturated compounds such as (meth)acrylates and styrene . The t-amyl radical, which is generated from TAHP, is very efficient, leading to improved monomer conversion .
Mode of Action
TAHP acts as an organic peroxide , which can easily form radicals by decaying of the O-O bond, induced by heat or by UV-radiation . This qualifies TAHP for a controllable trigger of the reaction and thus as an initiator for the free-radical polymerization . The t-amyl radical generated from TAHP interacts with its targets (unsaturated compounds) to initiate the polymerization process .
Biochemical Pathways
The primary biochemical pathway affected by TAHP is the free-radical polymerization of unsaturated compounds . The t-amyl radical generated from TAHP initiates the polymerization process, leading to the formation of polymers .
Result of Action
The primary result of TAHP’s action is the polymerization of unsaturated compounds . This leads to the formation of polymers, which have a wide range of applications in various industries . The t-amyl radical generated from TAHP is very efficient, leading to improved monomer conversion and narrower polydispersity .
Action Environment
The action of TAHP can be influenced by environmental factors such as temperature and UV radiation . TAHP is sensitive to heat and can decompose to form radicals, which can initiate the polymerization process . Therefore, the reaction conditions (e.g., temperature, UV radiation) need to be carefully controlled to ensure the efficient and safe use of TAHP .
Safety and Hazards
TAHP is a strong oxidizer and can react violently with many substances, easily catching fire and producing decomposition gases . It should be stored in a cool, dry, and well-ventilated place . Avoid contact with skin, eyes, and respiratory tract . Wear protective eyewear, gloves, and respiratory protective devices when handling . TAHP is flammable and heating may cause a fire . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, is suspected of causing genetic defects, is suspected of causing cancer, and is toxic in contact with skin or if inhaled .
Future Directions
TAHP has the highest active oxygen content of any tertiary-amyl initiator, and is water soluble making it a good choice for water-borne acrylics synthesis . The t-amyl radical is also very efficient, leading to improved monomer conversion and narrower polydispersity . This suggests that TAHP could have potential future applications in the synthesis of water-borne acrylics and other polymers .
properties
IUPAC Name |
2-hydroperoxy-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXANEMIFVRKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029256 | |
Record name | 1,1-Dimethylpropyl hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hydroperoxide, 1,1-dimethylpropyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3425-61-4 | |
Record name | tert-Amyl hydroperoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3425-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Amylhydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroperoxide, 1,1-dimethylpropyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dimethylpropyl hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-pentyl hydroperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-AMYL HYDROPEROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DSG8F2WBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: What is the primary application of tert-amyl hydroperoxide in the context of the provided research?
A1: The research primarily focuses on this compound (TAHP) as an oxidant in the oxidative desulfurization (ODS) of fuels. [, , , , ] It acts as an alternative to hydrogen peroxide in these reactions.
Q2: How does TAHP compare to other oxidants in terms of its oxidative desulfurization activity?
A2: Studies comparing TAHP to other alkyl hydroperoxides, like tert-butyl hydroperoxide (TBHP) and cyclohexanone peroxide (CYHPO), in the ODS of dibenzothiophene found the reactivity order to be CYHPO > TAHP > TBHP. [] This order is the reverse of their peroxy oxygen electronic density, suggesting that factors beyond electron density influence the reaction.
Q3: What types of catalysts are employed in conjunction with TAHP for oxidative desulfurization?
A3: Various catalysts have been explored for TAHP-mediated ODS, including molybdenum oxide supported on macroporous polyacrylic cationic exchange resin D113, [] as well as organic acid catalysts, heteropoly acid catalysts, ampiprotic catalysts, and molecular sieve catalysts. []
Q4: Beyond fuel desulfurization, what other reactions utilize TAHP?
A4: TAHP is utilized in the epoxidation of olefins, such as butadiene. [] This reaction is typically catalyzed by molybdenum compounds like molybdenyl propylene glycolate. [] It's also used in the epoxidation of 3-methylbut-1-ene to its corresponding oxide and diol. []
Q5: How does the presence of an alcohol influence TAHP-mediated epoxidation reactions?
A5: Alcohols exhibit a complex influence on TAHP epoxidation. While they can inhibit the epoxidation rate, they can also increase the proportion of the active catalyst in solution. [] This highlights the importance of considering catalyst state changes when modeling these processes.
Q6: Can TAHP oxidize metal complexes?
A6: Yes, research shows that TAHP can oxidize nickel(II) complexes, specifically NiL2+ (L = 1,4,8,11-tetraazacyclotetradecane), to their NiL3+ counterparts in acidic aqueous solutions. [] The reaction yield is influenced by factors like reactant concentrations and the presence of oxygen. []
Q7: Does the structure of the alkyl hydroperoxide affect its reactivity with metal complexes?
A7: Yes, studies comparing TAHP with tert-butyl hydroperoxide (TBHP) in reactions with nickel(II) complexes and vanadium(IV) show distinct reactivity patterns. [, ] For example, bromide ions alter the stoichiometry and products of the TBHP reaction but not the TAHP reaction. [] These differences are attributed to the relative reactivities of the intermediate alkoxyl radicals generated from each hydroperoxide. [, ]
Q8: Are there specific structural features in organic peroxides that influence their reactivity?
A8: Yes, research indicates that the ease of oxygen-oxygen heterolysis in peroxides is influenced by the polarization of the O-O bond and the migratory aptitudes of α-substituents. [] Alkyl-oxygen heterolysis, on the other hand, is promoted by electron-releasing groups on the peroxide molecule. []
Q9: How is TAHP synthesized?
A9: One method for TAHP production involves the liquid-phase oxidation of isopentane. [] Mathematical models have been developed to optimize this process and determine optimal conditions for TAHP synthesis. []
Q10: How is TAHP used in the synthesis of other compounds?
A10: TAHP reacts with azoacids in the presence of carbonyldiimidazole (CDI) to produce asymmetrical azo-perester derivatives. [, , ] These reactions highlight the versatility of TAHP as a reagent in organic synthesis.
Q11: Are there any studies on the stability and formulation of TAHP?
A11: While the provided abstracts don't delve into specific stability or formulation details for TAHP, they emphasize its use as a reagent in various chemical reactions. [1-14] This suggests that maintaining its stability, likely at lower temperatures, is crucial for its successful application.
Q12: Are there any known analytical techniques for quantifying or characterizing TAHP?
A12: While specific analytical techniques aren't detailed in the abstracts, they highlight the importance of monitoring reaction progress and characterizing products. [1-14] Common techniques for analyzing peroxides like TAHP could include titration, gas chromatography, and various spectroscopic methods.
Q13: What are the environmental concerns regarding TAHP?
A13: Although not directly addressed in the provided research, being an organic peroxide, TAHP likely requires careful handling and disposal due to its potential environmental impact. [1-14] Further research might focus on mitigating any negative ecological effects associated with TAHP use.
Q14: Are there any alternative compounds or strategies being explored to potentially replace TAHP in its applications?
A14: The research highlights the exploration of other oxidants, like TBHP and CYHPO, as potential alternatives to TAHP in ODS reactions. [] This suggests ongoing efforts to identify more efficient, cost-effective, or environmentally friendly options.
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